

Quantitative Data on 5-Br-DMT from *Verongula rigida*

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Compound Focus: 5-Bromo-N,N-Dimethyltryptamine

CAS No.: 17274-65-6

Cat. No.: S583216

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The table below summarizes the core quantitative findings from the search results:

Data Category	Specific Findings	Source / Context
Natural Concentration	Found in <i>Verongula rigida</i> alongside 5,6-dibromo-DMT and other alkaloids.	[1]

| **Pharmacology (Binding Affinity, Ki)** | Serotonin 5-HT2A receptor: 138 nM 5-HT1A receptor: 16.9 nM 5-HT2C receptor: 193 nM 5-HT2B receptor: 403 nM Serotonin Transporter (SERT): 971 nM | [1] | | **Pharmacology (Functional Activity)** | 5-HT2A Receptor: Partial agonist (EC50 = 77.7-3090 nM; Emax = 34-100%) 5-HT1A Receptor: Full agonist (EC50 = 1810 nM; Emax = 94%) SERT: Weak reuptake inhibitor (IC50 = 8055 nM) | [1] | | **In Vivo Behavioral Effects (Rodent)** | **Antidepressant-like effect:** Observed in mice and chicks. [1] **Sedative effect:** Significant reduction in locomotor activity. [2] [1] **Head-Twitch Response (HTR):** Did not induce HTR (a proxy for psychedelic effect), and antagonized HTR induced by 5-fluoro-DMT. [1] | | **Reported Human Dose (Smoked)** | Threshold: ~15-20 mg Active: 20-50 mg Duration: 15 minutes to 1.5 hours | [1] [3] |

Experimental Protocols & Key Findings

Here is a detailed look at the methodologies and conclusions from pivotal studies.

Isolation, Identification, and Initial Behavioral Screening

A 2008 study detailed the process of isolating 5-Br-DMT from *Verongula rigida* and its initial pharmacological evaluation [2].

- **Extraction & Isolation:** The protocol involved exhaustively extracting 3 kg of *V. rigida* with ethanol, yielding 211 g of crude extract. This extract was then fractionated and purified using techniques like column chromatography to isolate pure 5-Br-DMT, which was identified by comparing its spectral data (NMR, MS) with literature values [2].
- **Forced Swim Test (FST) in Rodents:** This test measures antidepressant-like activity, indicated by a reduction in immobility time.
 - **Result:** 5-Br-DMT **did not** show significant antidepressant-like activity in the FST. In contrast, its analog, 5,6-dibromo-DMT, did [2].
- **Locomotor Activity Test:** This test assesses stimulant or sedative effects.
 - **Result:** 5-Br-DMT caused a **significant reduction in locomotor activity**, indicating a potential sedative effect that was not due to motor impairment [2].
- **Chick Anxiety-Depression Model:** This model assesses both anxiolytic (anxiety-reducing) and antidepressant properties by monitoring distress vocalizations in separated chicks.
 - **Result:** 5-Br-DMT was not reported to be active in this model, whereas 5,6-dibromo-DMT showed both anxiolytic and antidepressant properties [2].

Recent Insights into Non-Hallucinogenic Psychoplastogenic Effects

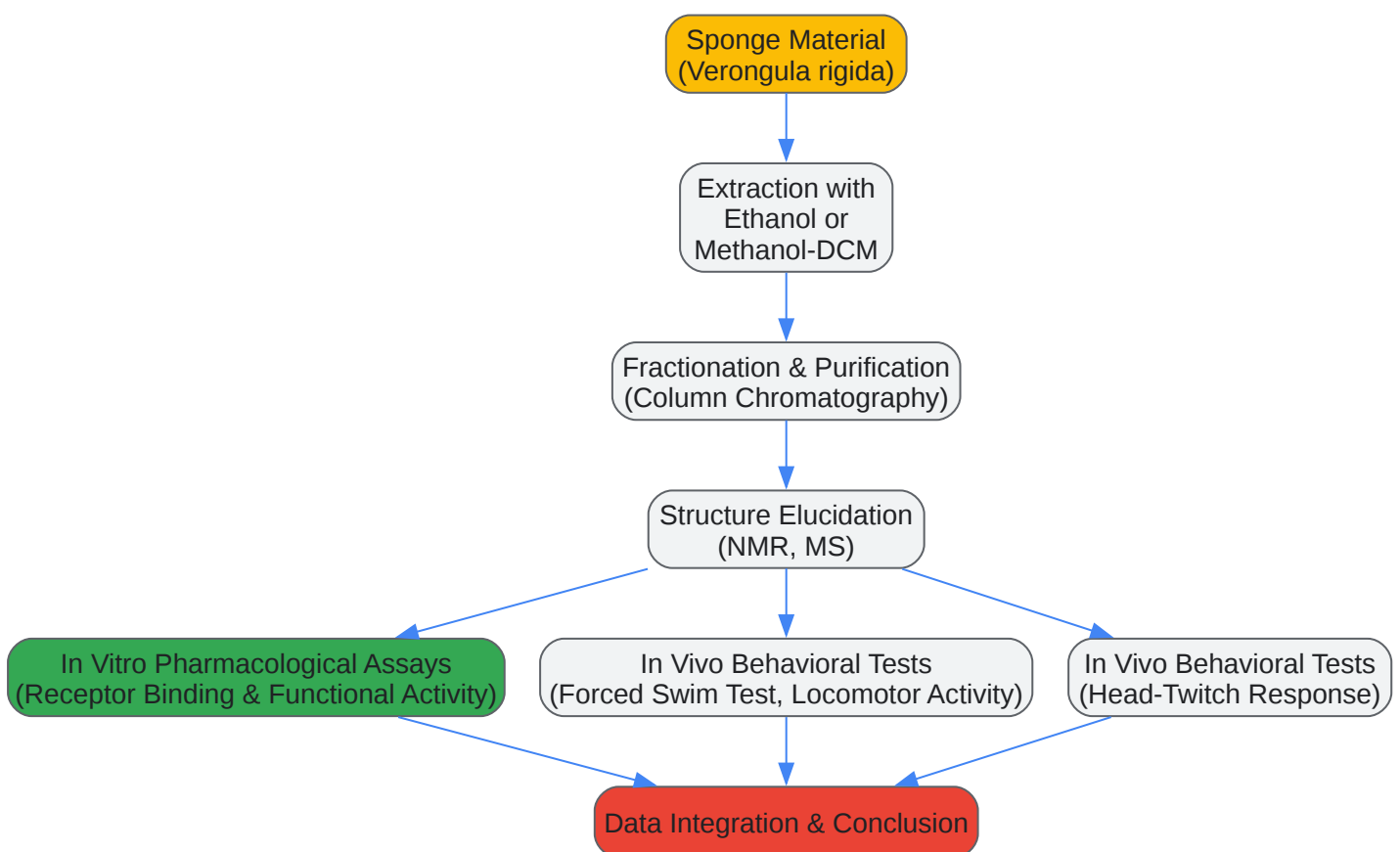
Recent research (2024-2025) has profoundly changed the understanding of 5-Br-DMT's mechanism, differentiating it from classic psychedelics like DMT or psilocybin [1].

- **Key Finding:** Despite its structural similarity to DMT, 5-Br-DMT is a **low-efficacy partial agonist** at the 5-HT_{2A} receptor. It **failed to induce the head-twitch response** in mice, a behavioral proxy for human psychedelic effects [1].
- **Mechanism of Action:** The study suggests that 5-Br-DMT may produce its antidepressant and psychoplastogenic (neural plasticity-promoting) effects through a complex mechanism that potentially involves:
 - Concurrent 5-HT_{1A} receptor activation.
 - Weak inhibition of the serotonin transporter (SERT).

- This unique multi-receptor activity is hypothesized to underlie its therapeutic potential without producing hallucinations [1].

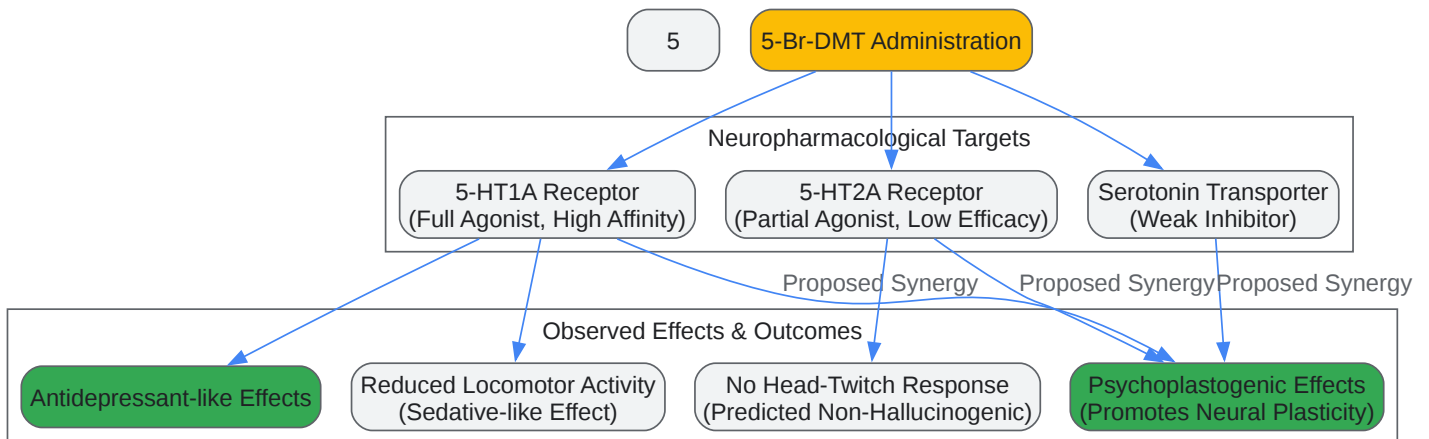
Experimental & Signaling Pathway Workflows

The following diagrams illustrate the key experimental workflows and the proposed pharmacological mechanism of action for 5-Br-DMT based on the cited research.



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Experimental workflow for the isolation and pharmacological evaluation of 5-Br-DMT from marine sponges.



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Proposed multi-receptor mechanism of action for 5-Br-DMT's unique effects.

Key Conclusions for Drug Development

The data positions 5-Br-DMT as a highly promising candidate for psychiatric drug development due to its unique profile.

- **Non-Hallucinogenic Psychoplastogen:** It is a prime example of a psychoplastogen that may promote neural plasticity without triggering a psychedelic experience, potentially offering a safer and more scalable therapeutic [1].
- **Novel Mechanism for Mood Disorders:** Its combination of 5-HT1A agonism, 5-HT2A partial agonism, and SERT inhibition presents a new multi-target strategy for treating depression and anxiety [1] [2].
- **Chemical Diversity of Marine Organisms:** *Verongula rigida* and related sponges are a valuable source of novel brominated indole alkaloids with significant and unique bioactivities [2] [4].

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